Wofasteril

Description

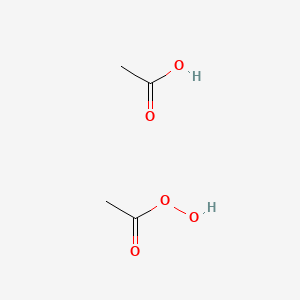

Structure

2D Structure

Properties

CAS No. |

8065-77-8 |

|---|---|

Molecular Formula |

C4H8O5 |

Molecular Weight |

136.1 g/mol |

IUPAC Name |

acetic acid;ethaneperoxoic acid |

InChI |

InChI=1S/C2H4O3.C2H4O2/c1-2(3)5-4;1-2(3)4/h4H,1H3;1H3,(H,3,4) |

InChI Key |

KZPGKZWAVAXZQU-UHFFFAOYSA-N |

SMILES |

CC(=O)O.CC(=O)OO |

Canonical SMILES |

CC(=O)O.CC(=O)OO |

Other CAS No. |

8065-77-8 |

Synonyms |

acetic acid - peracetic acetic acid, peracetic drug combination Wofasteril |

Origin of Product |

United States |

Foundational & Exploratory

Wofasteril's Mechanism of Action in Microbial Inactivation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wofasteril, a disinfectant solution with peracetic acid (PAA) as its active component, is a potent, broad-spectrum biocide effective against bacteria, fungi, viruses, and bacterial spores. Its mechanism of action is primarily rooted in its high oxidizing potential, leading to the rapid and irreversible damage of essential cellular components. This technical guide provides an in-depth exploration of the core mechanisms of this compound-mediated microbial inactivation, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.

Core Mechanism of Action: Oxidative Disruption

This compound's microbicidal activity is not attributed to a single, specific target but rather to a cascade of oxidative reactions that compromise the structural and functional integrity of microorganisms. The primary mode of action is the transfer of electrons from cellular macromolecules to the potent oxidizing species generated by peracetic acid, leading to denaturation of proteins, disruption of cell wall permeability, and oxidation of vital enzymes.[1][2]

Disruption of Cellular Membranes

The initial point of contact for this compound is the microbial cell envelope. Peracetic acid oxidizes the outer cell membrane, leading to a loss of integrity and increased permeability.[2] This allows for the leakage of essential intracellular components and facilitates the entry of PAA into the cell, where it can exert its effects on internal structures.

Protein Denaturation and Enzyme Inactivation

Once inside the cell, or acting on surface proteins, peracetic acid aggressively oxidizes sulfhydryl (-SH) and sulfur (S-S) bonds in proteins and enzymes.[1] This oxidation disrupts the tertiary structure of these molecules, a process known as denaturation, leading to a loss of their biological function.[1] Enzymes responsible for crucial metabolic activities are inactivated, leading to a rapid cessation of cellular processes.

Damage to Genetic Material

While the primary targets are proteins and lipids, the high oxidizing power of peracetic acid can also inflict damage on nucleic acids (DNA and RNA). This damage can occur through the oxidation of nucleotide bases and the sugar-phosphate backbone, leading to mutations and strand breaks that are lethal to the microorganism.

The multifaceted attack on various cellular components makes the development of microbial resistance to this compound highly unlikely.[2]

Quantitative Efficacy Data

The effectiveness of this compound (peracetic acid) is quantified by its ability to reduce microbial populations under specific conditions. The following tables summarize key quantitative data from various studies.

Table 1: Bacterial Inactivation Data

| Microorganism | PAA Concentration | Contact Time | Temperature (°C) | Log Reduction | Reference |

| Escherichia coli | 150 ppm | - | - | Sufficient for EN 13697 | [3] |

| Pseudomonas aeruginosa | 150 ppm | - | - | Sufficient for EN 13697 | [3] |

| Staphylococcus aureus | 150 ppm | - | - | Sufficient for EN 13697 | [3] |

| Enterococcus hirae | 150 ppm | - | - | Sufficient for EN 13697 | [3] |

| Listeria monocytogenes | 75 ppm | - | - | Sufficient for EN 13697 | [3] |

| Salmonella typhimurium | 75 ppm | - | - | Sufficient for EN 13697 | [3] |

| Enterococcus faecium | 5 ppm | 5 min | - | >3 | |

| Bacillus cereus spores | 1.0% (w/v) | 60 min | 20 | ~7 | |

| Bacillus cereus spores | 1.0% (w/v) | 60 min | 10 | ~2 | |

| Bacillus atrophaeus spores | 0.2% | 40 min | 22 ± 2 | 6-7 | |

| Geobacillus stearothermophilus spores | 0.06% | 10 min | - | >5 (fogging) |

Table 2: Virucidal and Fungicidal Inactivation Data

| Microorganism | PAA Concentration | Contact Time | Temperature (°C) | Log Reduction | Reference |

| Poliovirus | 1500 ppm | - | 35 | >4 | |

| Adenovirus | 400 ppm | - | 20 | >4 | |

| Murine Norovirus | 1000 ppm | - | 20 | >4 | |

| Coliphages (F+) | 50 ppm | 10 min | - | >3 | |

| Fungi (general) | 1875 ppm | - | - | Sufficient for EN 13697 | [3] |

| Yeasts (general) | 1200 ppm | - | - | Sufficient for EN 13697 | [3] |

Experimental Protocols

The following sections outline the methodologies for key experiments to determine the efficacy and mechanism of action of this compound.

Sporicidal Activity Testing (Carrier Test)

This protocol is adapted from methodologies used to validate sporicidal agents on surfaces.

Methodology:

-

Spore Preparation: Cultivate Bacillus atrophaeus on a sporulation medium to obtain a high concentration of spores. Harvest and wash the spores to create a clean suspension.

-

Carrier Inoculation: Aseptically place a defined volume of the spore suspension onto sterile stainless steel carriers and allow them to dry in a laminar flow hood.

-

Disinfectant Exposure: Immerse the inoculated carriers into the prepared this compound solution for predetermined contact times.

-

Neutralization: After exposure, transfer each carrier into a tube containing a suitable neutralizing broth to immediately stop the action of the peracetic acid.

-

Recovery and Plating: Vortex or sonicate the tubes to dislodge surviving spores from the carrier. Perform serial dilutions of the neutralized suspension and plate onto a rich growth medium.

-

Incubation and Enumeration: Incubate the plates under optimal conditions and count the resulting colonies (Colony Forming Units, CFU).

-

Calculation: Compare the CFU counts from the treated carriers to those from control carriers (exposed to sterile water instead of this compound) to calculate the log reduction.

Protein Denaturation Assay (In Vitro)

This assay demonstrates the ability of this compound to denature proteins, a key mechanism of its action.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a standard protein solution (e.g., 1% Bovine Serum Albumin or fresh hen egg albumin) in a phosphate-buffered saline (PBS, pH 6.4).

-

Treatment Application: Add varying concentrations of this compound solution to the reaction mixtures. A control group should be prepared with sterile water instead of this compound.

-

Incubation: Incubate the samples at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Heat the samples at 70°C for 5 minutes to induce denaturation.

-

Turbidity Measurement: After cooling, measure the turbidity of the samples using a spectrophotometer at 660 nm. Increased turbidity indicates a higher degree of protein denaturation.

-

Calculation: The percentage inhibition of denaturation (protein stabilization) can be calculated, but for demonstrating the disinfectant's action, a direct comparison of turbidity between treated and control samples is more relevant. A higher absorbance in the this compound-treated samples indicates enhanced denaturation.

Lipid Peroxidation Assay (TBARS Method)

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a byproduct of this process.

Methodology:

-

Bacterial Culture and Treatment: Grow a bacterial culture to a specific cell density. Expose the bacterial cells to a sub-lethal concentration of this compound for a defined period.

-

Cell Lysis: Harvest and lyse the bacterial cells to release intracellular contents.

-

TBARS Reaction: To the cell lysate, add thiobarbituric acid (TBA) reagent (containing TBA and an acid, typically trichloroacetic acid).

-

Incubation: Heat the mixture in a boiling water bath for approximately 20-30 minutes. This allows MDA to react with TBA to form a pink-colored complex.

-

Spectrophotometric Measurement: After cooling and centrifugation to remove any precipitate, measure the absorbance of the supernatant at 532 nm.

-

Quantification: Calculate the concentration of MDA using a standard curve prepared with an MDA standard. An increase in MDA concentration in treated samples compared to controls indicates lipid peroxidation.

DNA Damage Assay (Agarose Gel Electrophoresis)

This method provides a qualitative assessment of DNA damage.

Methodology:

-

Bacterial Treatment and DNA Extraction: Treat a high-density bacterial culture with this compound. After treatment, extract the genomic DNA using a standard microbial DNA extraction kit.

-

DNA Quantification: Measure the concentration of the extracted DNA.

-

Agarose Gel Electrophoresis: Load equal amounts of DNA from treated and untreated (control) samples onto an agarose gel.

-

Visualization: After electrophoresis, stain the gel with a DNA-intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualize the DNA under UV light.

-

Analysis: Compare the DNA from treated samples to the control. DNA from untreated cells should appear as a distinct, high-molecular-weight band. DNA damaged by this compound will appear as a smear, indicating fragmentation and degradation.

Conclusion

The mechanism of action of this compound is characterized by a rapid and comprehensive oxidative assault on microbial cells. By disrupting cell membranes, denaturing essential proteins and enzymes, and damaging genetic material, this compound ensures a high level of microbial inactivation across a broad spectrum of organisms. Its multi-targeted approach is a key factor in its efficacy and the low probability of resistance development, making it a reliable disinfectant for demanding scientific and healthcare environments. The experimental protocols provided herein offer a framework for the validation and further investigation of its potent biocidal properties.

References

Wofasteril® Disinfectant: A Technical Guide to its Active Ingredients and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the active components within the Wofasteril® range of disinfectants. This compound® is a versatile, high-level disinfectant utilized across various sectors, including healthcare, pharmaceutical production, and agriculture, owing to its broad-spectrum antimicrobial efficacy. This document elucidates the chemical composition, quantitative data, and fundamental mechanisms of action of its primary active ingredient.

Core Active Ingredient: Peracetic Acid

The principal active ingredient across the this compound® product line is peracetic acid (PAA), also known as peroxyacetic acid or acetyl hydroperoxide.[1][2][3] PAA is a potent oxidizing agent and a highly effective biocide with a wide spectrum of activity against bacteria, fungi, viruses, and spores, even at low temperatures.[2][4]

Peracetic acid is an organic compound produced by the reaction of acetic acid and hydrogen peroxide. In aqueous solutions, it exists in a chemical equilibrium with these components. Its antimicrobial action stems from its ability to disrupt the cell membranes of microorganisms through the oxidation of sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites. This disruption leads to a loss of cellular integrity and subsequent cell death. A key advantage of peracetic acid is its decomposition into environmentally benign products: acetic acid, oxygen, and water.[1]

Quantitative Composition of this compound® Variants

The concentration of peracetic acid can vary among the different formulations of this compound® to suit specific applications. The following table summarizes the available quantitative data for various this compound® products.

| This compound® Variant | Active Ingredient | Concentration | Source |

| This compound® classic | Acetyl Hydroperoxide (Peracetic Acid) | ~ 40% (w/v) | [1] |

| This compound® SC super | Peracetic Acid | 1.75% | [5] |

| This compound® (unspecified) | Peracetic Acid | 2% | [5] |

| This compound® E 400 | Peracetic Acid | Not explicitly stated, but is the primary active component. | [6] |

| This compound® Premium | Peracetic Acid | Not explicitly stated, but is the primary active component. | [7] |

It is important to note that commercial disinfectant formulations are complex mixtures and may contain stabilizers to prevent the degradation of peracetic acid. The products are often supplied as concentrates and are intended to be diluted with water to achieve the desired working concentration for disinfection.[2][4][7]

Experimental Protocol: Determination of Peracetic Acid Concentration

A common and standardized method for determining the concentration of peracetic acid in a solution is through iodometric titration. This method allows for the quantification of the active ingredient to ensure the disinfectant solution is within its effective range.

Objective: To determine the concentration of peracetic acid in a this compound® solution.

Principle: This method involves the reaction of peracetic acid with an excess of iodide in an acidic solution. The peracetic acid oxidizes the iodide to iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate solution using a starch indicator to detect the endpoint.

Materials:

-

This compound® solution (sample)

-

Potassium iodide (KI) solution (e.g., 10% w/v)

-

Sulfuric acid (H₂SO₄) solution (e.g., 2 M)

-

Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 M)

-

Starch indicator solution (e.g., 1% w/v)

-

Distilled or deionized water

-

Burette, pipette, Erlenmeyer flask, and other standard laboratory glassware

Procedure:

-

Pipette a known volume of the this compound® sample into an Erlenmeyer flask.

-

Dilute the sample with a specific volume of distilled water.

-

Acidify the solution by adding a measured amount of sulfuric acid.

-

Add an excess of the potassium iodide solution to the flask. The solution will turn a yellow-brown color due to the formation of iodine.

-

Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color.

-

Add a few drops of the starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration with sodium thiosulfate, adding it dropwise, until the blue-black color disappears, indicating the endpoint of the titration.

-

Record the volume of sodium thiosulfate solution used.

-

Calculate the concentration of peracetic acid in the original sample based on the stoichiometry of the reaction.

Visualization of Chemical Relationships

The following diagrams illustrate the chemical equilibrium of peracetic acid and its decomposition pathway.

Caption: Chemical equilibrium between acetic acid, hydrogen peroxide, and peracetic acid.

Caption: Decomposition pathway of peracetic acid into environmentally safe byproducts.

References

- 1. kesla.de [kesla.de]

- 2. This compound® - KESLA HYGIENE AG [kesla.de]

- 3. [Disinfection of prostheses in need of repair with the chemical disinfectant, this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound® - KESLA HYGIENE AG [kesla.de]

- 5. researchgate.net [researchgate.net]

- 6. volksversand.de [volksversand.de]

- 7. This compound® Premium - KESLA HYGIENE AG [kesla.de]

Sicherheitsdatenblatt für den Umgang mit Wofasteril im Labor: Ein technischer Leitfaden

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument bietet einen detaillierten technischen Überblick über die Sicherheitsvorkehrungen und Handhabungsverfahren für Wofasteril-Produkte im Labor. This compound, ein Desinfektionsmittel auf Basis von Peressigsäure, erfordert aufgrund seiner reaktiven und potenziell gefährlichen Eigenschaften eine sorgfältige Handhabung.

Chemische Eigenschaften und Zusammensetzung

This compound ist eine Reihe von Desinfektionsmitteln, deren Hauptwirkstoff Peressigsäure (PES) ist. Die genaue Zusammensetzung kann je nach Produktvariante variieren.

| Produkteigenschaften | Beschreibung | Quellen |

| Produktname | This compound (verschiedene Varianten: classic, SC super, MZ, Premium) | [1][2][3][4] |

| Hauptwirkstoff | Acetylhydroperoxid (Peressigsäure, PES) | [5] |

| Konzentration (this compound classic) | ca. 40 % (m/V) | [1] |

| Erscheinungsbild | farblose bis gelblich grüne, klare Flüssigkeit | [1] |

| Zersetzungsprodukte | Essigsäure, Wasser und Sauerstoff | [1][3] |

| Lagerfähigkeit | Bei sachgemäßer Lagerung mindestens 1 Jahr ohne Wirkungsverlust. | [1] |

Gefahrenidentifikation und Sicherheitshinweise

Der Umgang mit this compound ist mit mehreren Risiken verbunden, die durch die GHS-Gefahrenhinweise (H-Sätze) und Sicherheitshinweise (P-Sätze) klassifiziert sind.

Tabelle der GHS-Gefahrenhinweise (H-Sätze)

| H-Satz | Beschreibung | Quellen |

| H242 | Erwärmung kann Brand verursachen. | [4][5][6][7][8][9][10][11] |

| H290 | Kann gegenüber Metallen korrosiv sein. | [1][4][8] |

| H302 | Gesundheitsschädlich bei Verschlucken. | [2][3][4][5][6][7][8][9][10][11] |

| H312 | Gesundheitsschädlich bei Hautkontakt. | [1] |

| H314 | Verursacht schwere Verätzungen der Haut und schwere Augenschäden. | [1][2][8][11][12][13] |

| H332 | Gesundheitsschädlich bei Einatmen. | [1][4][6][8] |

| H335 | Kann die Atemwege reizen. | [2][3][4][5][6][7][8][9][10][11] |

| H400 | Sehr giftig für Wasserorganismen. | [1][5][6][7][10][11][12][13] |

| H410 | Sehr giftig für Wasserorganismen mit langfristiger Wirkung. | [8] |

Tabelle der GHS-Sicherheitshinweise (P-Sätze) - Auswahl

| P-Satz | Beschreibung | Quellen |

| P210 | Von Hitze, heißen Oberflächen, Funken, offenen Flammen und anderen Zündquellen fernhalten. Nicht rauchen. | [1][4][5][6][7][8][9][10][11] |

| P220 | Von Kleidung und anderen brennbaren Materialien fernhalten. | [1][5][8][10][11][13] |

| P234 | Nur in Originalverpackung aufbewahren. | [1][6][7][8][10][11][12][13] |

| P260 | Gas/Nebel/Dampf/Aerosol nicht einatmen. | [1][2][3][8][10][11][13] |

| P273 | Freisetzung in die Umwelt vermeiden. | [1][8][10][13] |

| P280 | Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen. | [1][2][3][4][6][7][8][9][10][13] |

| P301+P330+P331 | BEI VERSCHLUCKEN: Mund ausspülen. KEIN Erbrechen herbeiführen. | [1][2][6][7][8][9][10] |

| P303+P361+P353 | BEI BERÜHRUNG MIT DER HAUT (oder dem Haar): Alle kontaminierten Kleidungsstücke sofort ausziehen. Haut mit Wasser abwaschen/duschen. | [1][2][4][6][7][8][9][10][13] |

| P304+P340 | BEI EINATMEN: Die Person an die frische Luft bringen und für ungehinderte Atmung sorgen. | [1][2][3][8][10] |

| P305+P351+P338 | BEI KONTAKT MIT DEN AUGEN: Einige Minuten lang behutsam mit Wasser spülen. Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen. Weiter spülen. | [1][2][4][6][7][8][9][10][12][13] |

| P310 | Sofort GIFTINFORMATIONSZENTRUM/Arzt anrufen. | [1] |

| P405 | Unter Verschluss aufbewahren. | [1][2][3][13] |

| P410 | Vor Sonnenbestrahlung schützen. | [1][2][3][6][7][9] |

| P501 | Inhalt/Behälter einem zugelassenen Entsorgungsunternehmen zuführen. | [1][2][3][4][7][12][13] |

Experimentelle Protokolle und Handhabung

Detaillierte experimentelle Protokolle für toxikologische Studien sind in den verfügbaren Sicherheitsdatenblättern nicht enthalten. Die folgenden Abschnitte beschreiben jedoch die vorgeschriebenen Verfahren für die sichere Handhabung im Labor.

Die Auswahl der richtigen PSA ist entscheidend, um die Exposition gegenüber this compound zu minimieren.

Bildunterschrift: Workflow zur Auswahl der persönlichen Schutzausrüstung (PSA).

-

Lagerung: this compound muss kühl, an einem gut belüfteten Ort und unter Verschluss gelagert werden.[1][2][3][6][7] Es sollte vor Sonnenlicht geschützt und von Hitze, Funken, offenen Flammen und anderen Zündquellen ferngehalten werden.[1][4][5][6][7][8][9][10][11] Die Lagerung darf nur im Originalbehälter mit Entgasungsverschluss erfolgen, der aufrecht stehen muss.[1][3][4][6][7][9][10][12][13]

-

Inkompatible Materialien: Das Produkt muss von Kleidung, Laugen, Schwermetallen, organischen Produkten und brennbaren Materialien ferngehalten werden.[1][2][3][5][10][11][13] Eine Vermischung mit anderen Reinigern oder Desinfektionsmitteln ist zu vermeiden, da dies die Wirksamkeit beeinträchtigen und zu chemischen Reaktionen führen kann.[1]

-

Handhabung: Während des Gebrauchs nicht essen, trinken oder rauchen.[1][2][3][10][11][13] Nach Gebrauch die Haut gründlich waschen.[1][2][3][10][11][13] Nur im Freien oder in gut belüfteten Bereichen verwenden.[1][2][3][10][13]

Bei einem Verschütten von this compound sind sofortige Maßnahmen erforderlich, um die Ausbreitung zu verhindern und das Personal zu schützen.

Bildunterschrift: Logischer Arbeitsablauf für die Reaktion auf ein Verschütten.

Erste-Hilfe-Maßnahmen

Im Falle einer Exposition sind die folgenden Erste-Hilfe-Maßnahmen unerlässlich:

-

Nach Hautkontakt: Alle kontaminierten Kleidungsstücke sofort ausziehen.[1][2][4][6][7][8][9][10][13] Die Haut sofort mit viel Wasser abwaschen oder duschen.[1][2][4][6][7][8][9][10][13]

-

Nach Augenkontakt: Einige Minuten lang behutsam mit Wasser spülen.[1][2][4][6][7][8][9][10][12][13] Eventuell vorhandene Kontaktlinsen nach Möglichkeit entfernen und weiter spülen.[1][2][4][6][7][8][9][10][12][13] Bei Berührung besteht die Gefahr einer schweren Hornhautentzündung und Erblindung.[8] Sofort einen Arzt hinzuziehen.[8]

-

Nach Verschlucken: Den Mund ausspülen.[1][2][6][7][8][9][10] KEIN Erbrechen herbeiführen.[1][2][6][7][8][9][10] Sofort ein GIFTINFORMATIONSZENTRUM oder einen Arzt anrufen.[1]

-

Nach Einatmen: Die betroffene Person an die frische Luft bringen und für ungehinderte Atmung sorgen.[1][2][3][8][10] Bei Reizung oder Entzündung der oberen Luftwege sofort ärztliche Hilfe in Anspruch nehmen.[8]

Entsorgung

Die Entsorgung von this compound und seinen Behältern muss über ein zugelassenes Entsorgungsunternehmen erfolgen.[2][3][4][7][12][13] Kleine Mengen können nach ordnungsgemäßer Neutralisierung (auf einen pH-Wert von ca. 7) und ausreichender Verdünnung mit Wasser dem Abwasser zugeführt werden.[1][3][4][7] Die Freisetzung in die Umwelt ist zu vermeiden.[1][10][13]

References

- 1. kesla.de [kesla.de]

- 2. calvatis-bionik.com [calvatis-bionik.com]

- 3. This compound® MZ - KESLA HYGIENE AG [kesla.de]

- 4. This compound® Premium - KESLA HYGIENE AG [kesla.de]

- 5. dr-ponsold.de [dr-ponsold.de]

- 6. This compound® classic - KESLA HYGIENE AG [kesla.de]

- 7. This compound® - KESLA HYGIENE AG [kesla.de]

- 8. duratec.ch [duratec.ch]

- 9. This compound® L special - KESLA HYGIENE AG [kesla.de]

- 10. This compound® SC - KESLA HYGIENE AG [kesla.de]

- 11. This compound classic 25kg | Starkes Desinfektionsmittel [bhs-vertrieb.de]

- 12. This compound® - KESLA HYGIENE AG [kesla.de]

- 13. This compound® SC - KESLA HYGIENE AG [kesla.de]

In-Depth Technical Guide: Sporicidal Activity of Wofasteril against Bacillus subtilis Spores

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sporicidal activity of Wofasteril, a peracetic acid-based disinfectant, against Bacillus subtilis spores. This document synthesizes available data on its efficacy, outlines experimental protocols for evaluation, and illustrates key processes through detailed diagrams.

Executive Summary

Bacillus subtilis spores are highly resistant microorganisms used as a standard for evaluating the efficacy of sporicidal agents. This compound, with its active ingredient peracetic acid, demonstrates significant sporicidal activity. Its effectiveness is, however, dependent on concentration, contact time, temperature, and the presence of organic matter. This guide consolidates quantitative data and methodologies from various studies to provide a clear understanding of this compound's performance and the protocols for its assessment.

Quantitative Data on Sporicidal Efficacy

The sporicidal efficacy of peracetic acid-based disinfectants like this compound is typically measured by the log₁₀ reduction of viable spores. The following tables summarize the quantitative data from various studies.

Table 1: Sporicidal Activity of Peracetic Acid against Bacillus subtilis Spores

| Peracetic Acid Concentration | Contact Time | Conditions | Log₁₀ Reduction | Reference |

| 1% | 15 minutes | Clean and Dirty | Not specified, but showed activity | [1][2] |

| 0.1% | Not specified | 25°C | >2 | [3] |

| 0.2% | Not specified | 25°C | >3 | [3] |

Table 2: Efficacy of this compound Products against Bacillus Spores

| Product | Peracetic Acid Concentration | Target Organism | Contact Time | Temperature | Log₁₀ Reduction | Reference |

| This compound® | 2% | B. thuringiensis | 5 minutes | 35°C | ≥6.14 ± 0.49 | [4] |

| This compound® | 2% | B. thuringiensis | 5 minutes | 4°C | ≥5.53 ± 0.62 | [4][5] |

| This compound® SC super | 1.75% | B. thuringiensis | 5 minutes | 35°C | ≥6.60 ± 0.20 | [4][5] |

| This compound® SC super | 1.75% | B. thuringiensis | 5 minutes | 4°C | <5 | [4][5] |

| This compound® SC super | 1.75% | B. anthracis Sterne | 5 minutes | Room Temp | ≥5.61 ± 0.36 | [4][5] |

| This compound® SC super | 1.75% | B. cereus | 5 minutes | Room Temp | Full inactivation | [5] |

Note: While some data refers to other Bacillus species, it provides a strong indication of the performance spectrum of this compound.

Mechanism of Action

Peracetic acid (PAA) is a strong oxidizing agent that exerts its sporicidal effect through the disruption of key spore structures. The primary mechanism involves:

-

Damage to the Spore Coat: PAA can penetrate the outer layers of the spore, including the coat and cortex.[6]

-

Inner Membrane Disruption: The primary target is the inner spore membrane, leading to its damage and compromising the spore's integrity.[6]

-

Inactivation of Germination Receptors: PAA can also damage germination receptor proteins, preventing the spore from germinating into a vegetative cell.[6]

-

Synergistic Effects: When combined with hydrogen peroxide, PAA's damage to the spore coat can allow for better penetration by the hydrogen peroxide, leading to a synergistic sporicidal effect.[6]

Caption: Proposed mechanism of peracetic acid on Bacillus subtilis spores.

Experimental Protocols

The evaluation of a disinfectant's sporicidal activity against Bacillus subtilis spores requires standardized and rigorous methodologies. The following sections detail the key experimental protocols.

Spore Suspension Preparation

A pure culture of Bacillus subtilis (e.g., ATCC 19659) is required.

-

Cultivation: Inoculate the strain onto a suitable medium, such as nutrient agar amended with manganese sulfate, and incubate for an extended period (e.g., up to 30 days) to induce sporulation.

-

Harvesting: Spores are harvested by washing the agar surface with sterile distilled water.

-

Purification: The suspension is centrifuged and washed multiple times to remove vegetative cells and debris. The purity of the spore suspension should be verified microscopically, aiming for at least 95% spores.

-

Storage: The final spore suspension is stored at 2-8°C.

Carrier-Based Sporicidal Activity Test (based on AOAC 966.04)

This method evaluates the efficacy of a disinfectant on a hard, non-porous surface.

-

Carrier Inoculation: Porcelain penicylinders or other suitable carriers are immersed in the spore suspension to achieve a target inoculum of 1x10⁵ to 1x10⁶ spores per carrier.

-

Drying: The inoculated carriers are dried in a desiccator.

-

Exposure: Dried, inoculated carriers are immersed in the this compound solution for a specified contact time.

-

Neutralization: After the contact time, carriers are transferred to a neutralizing broth (e.g., containing sodium thiosulfate) to inactivate the peracetic acid.

-

Incubation: The neutralized carriers are incubated in a recovery medium (e.g., fluid thioglycollate medium) for a specified period (e.g., 21 days).

-

Observation: The presence or absence of growth is recorded. For a successful test, there should be no growth in the subculture tubes.

Caption: AOAC 966.04 Sporicidal Activity Test Workflow.

Suspension-Based Sporicidal Activity Test (based on EN 14347)

This method assesses the efficacy of a disinfectant in a liquid suspension.

-

Test Preparation: A sample of the this compound solution is prepared at the desired concentration.

-

Inoculation: A standardized suspension of Bacillus subtilis spores is added to the disinfectant solution.

-

Contact Time: The mixture is maintained at a specified temperature (e.g., 20°C) for a defined contact time.

-

Neutralization: An aliquot of the mixture is transferred to a neutralizing solution to stop the sporicidal action.

-

Enumeration: The number of surviving spores in the neutralized sample is determined by plating on a suitable agar medium.

-

Calculation: The log₁₀ reduction is calculated by comparing the number of viable spores in the test sample to the initial number of spores in the control.

Caption: EN 14347 Quantitative Suspension Test Workflow.

Conclusion

This compound, a peracetic acid-based disinfectant, is an effective sporicidal agent against Bacillus subtilis spores. Its efficacy is influenced by factors such as concentration, contact time, and temperature. For reliable disinfection, it is crucial to adhere to validated protocols and consider the specific conditions of use. The standardized testing methodologies outlined in this guide provide a framework for the accurate evaluation of this compound's sporicidal performance. Further research focusing specifically on this compound's interaction with B. subtilis spore structures would provide a more detailed understanding of its mechanism of action.

References

- 1. The sporicidal activity of a disinfectant with peracetic acid against the spores of Bacillus subtilis and Bacillus cereus according to the european standard PN-EN 17126: 2019-01 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of action of microbicides commonly used in infection prevention and control - PMC [pmc.ncbi.nlm.nih.gov]

Virucidal Efficacy of Wofasteril Against Non-Enveloped Viruses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the virucidal efficacy of Wofasteril, a peracetic acid-based disinfectant, against non-enveloped viruses. Due to the limited availability of specific quantitative data for the this compound product line, this guide synthesizes information on its active ingredient, peracetic acid, and outlines the standardized European testing methodologies used to determine virucidal activity.

Introduction to this compound and Non-Enveloped Viruses

This compound is a broad-spectrum disinfectant with peracetic acid as its primary active ingredient.[1][2] It is recognized for its bactericidal, mycobactericidal, fungicidal, sporicidal, and virucidal properties.[1] Non-enveloped viruses, lacking a lipid envelope, are generally more resistant to disinfectants than their enveloped counterparts.[3] Key examples of non-enveloped viruses of significant concern in healthcare and research settings include Adenovirus, Norovirus, Poliovirus, and Rotavirus.

The virucidal action of peracetic acid is primarily attributed to its high oxidative potential, which leads to the denaturation of viral capsid proteins and the disruption of other essential viral components.[4]

Quantitative Virucidal Efficacy of Peracetic Acid

The following tables summarize the virucidal efficacy of peracetic acid against common non-enveloped viruses based on available scientific literature. These values are indicative of the performance of the active ingredient in this compound. Efficacy is typically measured as a logarithmic (log) reduction in viral titer. A 4-log reduction, equivalent to 99.99% inactivation, is the common standard for demonstrating virucidal activity in European norms.[5][6][7][8]

Table 1: Virucidal Efficacy of Peracetic Acid against Adenovirus

| Concentration of Peracetic Acid | Contact Time | Log Reduction | Test Method Reference |

| 400 ppm (0.04%) | 10 minutes | ≥ 4 | Carrier Assay |

| 1500 ppm (0.15%) | 5 minutes | ≥ 4 | Suspension Test (EN 14476) |

Table 2: Virucidal Efficacy of Peracetic Acid against Murine Norovirus (MNV) - Surrogate for Human Norovirus

| Concentration of Peracetic Acid | Contact Time | Log Reduction | Test Method Reference |

| 1000 ppm (0.1%) | 10 minutes | ≥ 4 | Carrier Assay |

| 1500 ppm (0.15%) | 5 minutes | ≥ 4 | Suspension Test (EN 14476) |

Table 3: Virucidal Efficacy of Peracetic Acid against Poliovirus

| Concentration of Peracetic Acid | Contact Time | Log Reduction | Test Method Reference |

| 1000 ppm (0.1%) | 10 minutes | < 4 (Incomplete Inactivation) | Carrier Assay |

| 1500 ppm (0.15%) | 15 minutes | ≥ 4 | Suspension Test (EN 14476) |

| 0.2% (2000 ppm) | 5 minutes | ≥ 4 | Suspension Test |

Table 4: Virucidal Efficacy of Peracetic Acid against Rotavirus

| Concentration of Peracetic Acid | Contact Time | Log Reduction | Test Method Reference |

| Not specified | Not specified | Effective | General Claim |

Note: The efficacy of this compound products may vary depending on their specific formulation. The data above is for the active ingredient, peracetic acid.

Experimental Protocols for Virucidal Efficacy Testing

The standard methodology for evaluating the virucidal efficacy of disinfectants in Europe is outlined in the EN 14476 standard. This quantitative suspension test is a phased approach to assess activity against a panel of viruses.

Principle of the EN 14476 Quantitative Suspension Test

A sample of the disinfectant at a specified concentration is brought into contact with a suspension of the test virus under controlled conditions, including a defined contact time and temperature, and in the presence of an interfering substance (simulating clean or dirty conditions). At the end of the contact time, the virucidal activity is neutralized, and the remaining infectious virus is quantified using a suitable cell culture-based assay. The reduction in viral titer is then calculated.

Test Viruses for Non-Enveloped Virus Claims

To claim full virucidal activity against non-enveloped viruses, a disinfectant must demonstrate efficacy against:

-

Adenovirus type 5: A representative of non-enveloped DNA viruses.[7][8]

-

Murine Norovirus: A surrogate for human noroviruses.[7]

Experimental Workflow

The following diagram illustrates the general workflow for the EN 14476 quantitative suspension test.

Caption: Workflow for EN 14476 Virucidal Suspension Test.

Mechanism of Action of Peracetic Acid on Non-Enveloped Viruses

The virucidal activity of peracetic acid, the active component of this compound, is a result of its strong oxidizing properties. The proposed mechanism of action against non-enveloped viruses involves several key interactions at the molecular level.

Caption: Mechanism of Peracetic Acid Virucidal Action.

The primary target of peracetic acid is the proteinaceous capsid of non-enveloped viruses. The oxidative action of peracetic acid disrupts the tertiary structure of the capsid proteins, leading to a loss of their function. This can prevent the virus from attaching to and entering host cells. Additionally, while the primary mode of action is on the capsid, the high reactivity of peracetic acid may also lead to damage of the viral genome.

Conclusion

References

- 1. This compound® - KESLA HYGIENE AG [kesla.de]

- 2. kesla.de [kesla.de]

- 3. swissatest.ch [swissatest.ch]

- 4. This compound® SC - KESLA HYGIENE AG [kesla.de]

- 5. Evaluating the Virucidal Activity of Disinfectants According to European Union Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]

- 7. contecinc.com [contecinc.com]

- 8. Virucidal efficacy and virucidal inactivation studies - Eurofins Scientific [eurofins.com]

The Potent Antimicrobial Spectrum of Peracetic Acid in Wofasteril: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comprehensive antimicrobial spectrum of peracetic acid (PAA), the active biocidal agent in the Wofasteril line of disinfectants. This compound, a peracetic acid-based formulation, exhibits broad-spectrum efficacy against a wide range of microorganisms, including bacteria, fungi, viruses, and bacterial spores.[1] This guide provides a detailed overview of its mechanism of action, quantitative antimicrobial data, and the experimental protocols used to validate its efficacy, offering a valuable resource for scientific and professional applications.

Mechanism of Action: The Oxidative Power of Peracetic Acid

The antimicrobial activity of peracetic acid stems from its high oxidizing potential. The primary mechanism of action involves the denaturation of proteins and enzymes, disruption of cell wall permeability, and the oxidation of sulfhydryl and sulfur bonds in proteins and other cellular components. This indiscriminate oxidative attack on vital cellular structures leads to rapid cell death. A key advantage of this mechanism is that it is unlikely to lead to the development of microbial resistance.[2]

The signaling pathway of peracetic acid's antimicrobial action can be visualized as a multi-pronged attack on microbial cells:

Caption: Mechanism of action of peracetic acid against microorganisms.

Antimicrobial Efficacy: Quantitative Data

The broad-spectrum antimicrobial activity of this compound has been demonstrated against a variety of microorganisms. The following tables summarize the quantitative data on its bactericidal, fungicidal, virucidal, and sporicidal efficacy.

Bactericidal Activity

| Product | Target Organism | Concentration of PAA | Contact Time | Log Reduction | Test Standard |

| This compound® Premium | General Bacteria (High Load) | 0.25% | 30 min | Not Specified | IHO Disinfectant List |

Fungicidal and Yeasticidal Activity

Specific quantitative data for fungicidal and yeasticidal activity of this compound products was not available in the searched literature. However, the manufacturer states that this compound is effective against fungi and yeasts.[1]

Virucidal Activity

Specific quantitative data for virucidal activity of this compound products against specific viruses was not available in the searched literature. The manufacturer states that this compound has a virucidal effect.[1] It is effective against both enveloped and non-enveloped viruses.[3]

Sporicidal Activity

| Product | Target Organism | Concentration of PAA | Contact Time | Log Reduction | Test Conditions |

| This compound® | Clostridium difficile (hypervirulent strain) | Not Specified | 30 min | >3 | Clean conditions |

| This compound® | Clostridium difficile (hypervirulent strain) | Not Specified | 60 min | Not Specified | With organic matter |

| This compound® SC super | Bacillus spores (Risk groups 1 & 2) | 1.75% | Not Specified | ≥5 | On PPE material |

| This compound® SC super | Fully virulent Bacillus spores | 1.75% | Not Specified | ≥5 | On PPE material |

| This compound® | Bacillus thuringiensis spores | 2% | 5 min | Impaired efficacy | 35°C on PPE material |

Experimental Protocols

The antimicrobial efficacy of disinfectants like this compound is evaluated using standardized experimental protocols. These protocols are designed to provide reproducible results and to simulate practical conditions of use.

Quantitative Surface Test for Bactericidal and Fungicidal Activity (based on DIN EN 13697)

This European standard specifies a method for determining the bactericidal and fungicidal activity of chemical disinfectants that form a homogeneous, physically stable preparation when diluted with hard water.[4][5][6]

Caption: Workflow for EN 13697 quantitative surface test.

Key Steps:

-

Preparation of Test Suspension: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans) is prepared.

-

Inoculation of Carriers: Stainless steel discs are inoculated with the test suspension and dried under controlled conditions.[5]

-

Application of Disinfectant: The this compound solution at the desired concentration is applied to the dried, inoculated surface.

-

Contact Time: The disinfectant remains in contact with the surface for a specified period (e.g., 5, 15, 60 minutes) at a controlled temperature.[7]

-

Neutralization: After the contact time, the antimicrobial action is stopped by transferring the disc to a validated neutralizer solution.

-

Enumeration: The number of surviving microorganisms is determined by plating and incubation.

-

Calculation of Log Reduction: The log reduction is calculated by comparing the number of viable microorganisms on the treated discs to the number on untreated control discs. A log reduction of ≥ 4 for bacteria and ≥ 3 for fungi is typically required to pass the test.[5]

Sporicidal Activity Test (based on AOAC Official Method 966.04)

This method is used to evaluate the sporicidal efficacy of disinfectants against spores of Bacillus subtilis and Clostridium sporogenes.[8][9]

Caption: Workflow for AOAC 966.04 sporicidal activity test.

Key Steps:

-

Spore Suspension Preparation: A standardized suspension of bacterial spores is prepared.

-

Carrier Inoculation: Porcelain cylinders or silk suture loops are inoculated with the spore suspension and dried.

-

Disinfectant Exposure: The inoculated carriers are immersed in the this compound solution for a specified contact time.

-

Transfer to Recovery Medium: After exposure, the carriers are transferred to a suitable recovery broth containing a neutralizer to inactivate the peracetic acid.

-

Incubation: The recovery tubes are incubated for 21 days and observed for signs of microbial growth.[8]

-

Results Interpretation: The absence of growth in all replicate tubes indicates sporicidal activity.

Conclusion

This compound, with its active ingredient peracetic acid, is a potent, broad-spectrum antimicrobial agent with proven efficacy against bacteria, fungi, viruses, and bacterial spores. Its oxidative mechanism of action ensures rapid and effective disinfection with a low risk of inducing microbial resistance. The quantitative data and standardized testing protocols outlined in this guide provide a solid foundation for understanding and applying this compound in various research, scientific, and drug development settings where high-level disinfection and sterilization are paramount. For specific applications, it is recommended to consult the manufacturer's technical data sheets for detailed information on concentrations and contact times.

References

- 1. Testing for disinfectants | D-LAB [textillabor.eu]

- 2. eurolab.net [eurolab.net]

- 3. Modification to the AOAC Sporicidal Activity of Disinfectants Test (Method 966.04): collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EN 13697: Chemical disinfectants and antiseptics – Quantitative non-porous surface test for bactericidal or fungicidal activity of chemical disinfectants - Situ Biosciences [situbiosciences.com]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. EN 13697:2015+A1:2019 - Viroxy [viroxylabs.com]

- 7. EN 13697: 2023. Quantitative textile surface test for the evaluation of bactericidal and/or fungicidal activity of chemical disinfectants - Test method without mechanical action (phase 2, step 2). In-house method based on the standard. - IVAMI [ivami.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. microchemlab.com [microchemlab.com]

Technisches Handbuch: Chemische Zusammensetzung und Stabilität von Wofasteril in wässriger Lösung

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über die chemische Zusammensetzung des Desinfektionsmittels Wofasteril und dessen Stabilitätsverhalten in wässrigen Lösungen. Es werden die aktiven Komponenten, das chemische Gleichgewicht, Faktoren, die die Stabilität beeinflussen, sowie etablierte analytische Methoden zur Konzentrationsbestimmung beschrieben.

Chemische Zusammensetzung von this compound

This compound ist ein flüssiges Desinfektionsmittelkonzentrat, dessen Wirksamkeit auf Peressigsäure (PES) beruht. Es handelt sich nicht um einen einzelnen Wirkstoff, sondern um eine wässrige Gleichgewichtslösung, die aus mehreren Komponenten besteht.[1][2] Die genauen Konzentrationen können je nach spezifischem Produkt (z. B. This compound classic, this compound SC super) variieren.[3][4]

Die Hauptkomponenten im Konzentrat sind:

-

Peressigsäure (CH₃COOOH): Der primäre biozide Wirkstoff.

-

Wasserstoffperoxid (H₂O₂): Ein Edukt für die Bildung von Peressigsäure und ebenfalls ein Oxidationsmittel.

-

Essigsäure (CH₃COOH): Edukt und Hydrolyseprodukt, das zur Einstellung des pH-Wertes beiträgt.

-

Wasser (H₂O): Lösungsmittel.

-

Stabilisatoren: Substanzen, die die Zersetzung der Peroxide im Konzentrat verlangsamen.[1][3]

Das System befindet sich in einem chemischen Gleichgewicht, das durch die folgende reversible Reaktion beschrieben wird:

CH₃COOH + H₂O₂ ⇌ CH₃COOOH + H₂O

(Essigsäure + Wasserstoffperoxid ⇌ Peressigsäure + Wasser)

Die Konzentrationen der Wirkstoffe in verschiedenen Handelsprodukten sind in der folgenden Tabelle zusammengefasst.

Tabelle 1: Typische Konzentrationen der aktiven Komponenten in this compound-Konzentraten

| Komponente | Konzentration (Beispiel 1) | Konzentration (Beispiel 2) | Funktion | Quelle |

| Peressigsäure (PES) | ca. 35-40 % (g/V) | ca. 17 % (m/V) | Biozider Wirkstoff | [5][6][7] |

| Wasserstoffperoxid | 10-25 % | Variabel | Oxidationsmittel, Edukt | [1][8] |

| Essigsäure | Variabel | Variabel | Edukt, pH-Regulator | [2][5] |

| Stabilisatoren | Geringe Mengen | Geringe Mengen | Verhindern Zersetzung | [3] |

Stabilität in wässriger Lösung

Die Stabilität von Peressigsäure ist ein kritischer Faktor für ihre Anwendung. Während das kommerzielle Konzentrat durch Stabilisatoren für eine gewisse Zeit haltbar ist (z.B. 2 Jahre bei kühler und trockener Lagerung), sind die verdünnten, anwendungsfertigen Lösungen instabil und müssen in der Regel täglich frisch angesetzt werden.[3][5][9]

Hydrolyse und Zersetzung

Bei der Verdünnung des Konzentrats mit Wasser verschiebt sich das chemische Gleichgewicht. Es kommt zu einer schnellen Hydrolyse der Peressigsäure zurück zu Essigsäure und Wasserstoffperoxid.[10] Gleichzeitig zersetzen sich sowohl Peressigsäure als auch Wasserstoffperoxid, insbesondere unter Freisetzung von Sauerstoff.[4][10]

Die Zersetzungsprodukte sind Essigsäure, Wasser und Sauerstoff, welche als ökologisch unbedenklich gelten.[5][10]

References

- 1. joqora.de [joqora.de]

- 2. vah-online.de [vah-online.de]

- 3. This compound classic 25kg | Starkes Desinfektionsmittel [bhs-vertrieb.de]

- 4. calvatis-bionik.com [calvatis-bionik.com]

- 5. kesla.de [kesla.de]

- 6. kesla.de [kesla.de]

- 7. kesla.de [kesla.de]

- 8. moellerchemie.com [moellerchemie.com]

- 9. openagrar.de [openagrar.de]

- 10. Peressigsäure | Stabilität und Zersetzung - Evonik Industries [active-oxygens.evonik.com]

An In-depth Technical Guide to the Ecological Impact of Wofasteril Byproducts in Laboratory Waste

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecological impact of Wofasteril and its byproducts when disposed of in laboratory waste streams. This compound, a peracetic acid (PAA)-based disinfectant, is widely used for its broad-spectrum antimicrobial activity. However, its improper disposal can pose risks to aquatic ecosystems. This document outlines the chemical composition of this compound, its degradation pathways, and the ecotoxicological effects of its primary components and byproducts. Detailed experimental protocols for assessing aquatic toxicity and biodegradability are also provided to enable researchers to evaluate and mitigate the environmental impact of their laboratory waste.

Chemical Composition and Degradation of this compound

This compound is an aqueous solution primarily composed of peracetic acid (CH₃CO₃H), hydrogen peroxide (H₂O₂), and acetic acid (CH₃COOH) in a state of equilibrium. Different formulations of this compound, such as E400, E250, and Lspez, contain varying ratios of these components, which influences their toxicological profiles.

Upon dilution in laboratory wastewater, this compound and its active components undergo degradation. The primary degradation pathway for peracetic acid is hydrolysis, which breaks it down into acetic acid and hydrogen peroxide. These byproducts, along with the initial components, are then further broken down into harmless substances: water, oxygen, and carbon dioxide. Acetic acid, a major byproduct, is readily biodegradable in the environment.

Ecotoxicity of this compound Components and Byproducts

The primary ecological concern with this compound is its acute toxicity to aquatic organisms upon direct release into waterways without sufficient dilution or neutralization. Peracetic acid is highly toxic to aquatic life, and its toxicity is influenced by the concentration of hydrogen peroxide in the formulation.

Data Presentation: Aquatic Toxicity

The following tables summarize the quantitative data on the acute toxicity of this compound formulations, peracetic acid, and hydrogen peroxide to key aquatic indicator species.

Table 1: Acute Toxicity of this compound Formulations to Daphnia magna

| Formulation | 24-hour LC₅₀ (mg/L PAA) | Reference |

| This compound E400 | 1.1 - 2.6 | [1][2][3][4][5] |

| This compound E250 | 0.7 - 1.5 | [1][2][3][4][5] |

| This compound Lspez | 0.176 - 0.4 | [1][2][3][4][5] |

Table 2: Acute Toxicity of Peracetic Acid (PAA) and Hydrogen Peroxide (H₂O₂) to Various Aquatic Species

| Species | Substance | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | Pure PAA | 48-h LC₅₀ | 0.74 | [5] |

| Daphnia magna (Water Flea) | Commercial PAA | 48-h LC₅₀ | 0.78 | [5] |

| Daphnia magna (Water Flea) | Hydrogen Peroxide | 48-h LC₅₀ | 3.46 | [5] |

| Vibrio fischeri (Bacterium) | Pure PAA | 30-min EC₅₀ | 0.84 | [5] |

| Vibrio fischeri (Bacterium) | Commercial PAA | 30-min EC₅₀ | 0.42 | [5] |

| Vibrio fischeri (Bacterium) | Hydrogen Peroxide | 30-min EC₅₀ | 5.67 | [5] |

| Oncorhynchus mykiss (Rainbow Trout) | Peracetic Acid | 96-h LC₅₀ | > 24.5 | [6] |

| Pimephales promelas (Fathead Minnow) | Peracetic Acid | 96-h LC₅₀ | 309 | [1] |

Experimental Protocols for Ecotoxicity Assessment

To evaluate the ecological impact of laboratory waste containing this compound byproducts, standardized ecotoxicity tests should be performed. The following are detailed methodologies for key experiments.

Daphnia sp. Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Daphnia magna, neonates aged less than 24 hours.

-

Principle: Young daphnids are exposed to the test substance at a range of concentrations for 48 hours. Immobilisation is recorded at 24 and 48 hours and compared with control values.

-

Procedure:

-

Prepare a geometric series of at least five concentrations of the test substance in reconstituted or natural water (pH 6-9, hardness 140–250 mg CaCO₃/L).

-

Dispense the test solutions into replicate test vessels. Use at least 20 animals per concentration, divided into at least four replicates.

-

Introduce the neonate daphnids into the test and control vessels.

-

Incubate at 20 ± 2 °C under a 16-hour light/8-hour dark photoperiod for 48 hours.

-

At 24 and 48 hours, count the number of immobilised daphnids (those unable to swim within 15 seconds after gentle agitation).

-

Calculate the EC₅₀ (the concentration that immobilises 50% of the daphnids) at 48 hours.

-

Fish Embryo Acute Toxicity (FET) Test (OECD 236)

This test determines the acute toxicity of chemicals on the embryonic stages of the zebrafish (Danio rerio).

-

Test Organism: Newly fertilised zebrafish (Danio rerio) eggs.

-

Principle: Zebrafish embryos are exposed to the test chemical for 96 hours. Lethality is assessed daily based on four apical observations.

-

Procedure:

-

Prepare a control and at least five increasing concentrations of the test substance.

-

Distribute newly fertilised zebrafish eggs into 24-well plates, with one embryo per well and 20 embryos per concentration.

-

Incubate the plates at 26 ± 1 °C for 96 hours.

-

Every 24 hours, examine the embryos under a microscope and record the following indicators of lethality:

-

Coagulation of fertilised eggs

-

Lack of somite formation

-

Lack of detachment of the tail-bud from the yolk sac

-

Lack of heartbeat

-

-

At the end of the 96-hour exposure, determine the number of dead embryos for each concentration.

-

Calculate the LC₅₀ (the concentration that is lethal to 50% of the embryos).

-

Vibrio fischeri Luminescence Inhibition Test (ISO 11348-3)

This bioassay assesses the toxicity of a sample by measuring the inhibition of light emission from the marine bacterium Vibrio fischeri.

-

Test Organism: Freeze-dried Vibrio fischeri.

-

Principle: The light output of the luminescent bacteria is measured before and after exposure to the test sample. A reduction in light intensity indicates a toxic effect.

-

Procedure:

-

Reconstitute the freeze-dried bacteria according to the manufacturer's instructions.

-

Prepare a dilution series of the test sample.

-

In a luminometer cuvette, combine the bacterial suspension with the test sample or a dilution.

-

Measure the initial luminescence (I₀).

-

Incubate for a specified contact time (typically 5, 15, or 30 minutes) at 15 °C.

-

Measure the final luminescence (Iₜ).

-

Calculate the percent inhibition of luminescence for each concentration.

-

Determine the EC₅₀ (the concentration causing a 50% reduction in luminescence).

-

Ready Biodegradability - CO₂ Evolution Test (OECD 301B)

This test evaluates the ready biodegradability of a chemical substance by microorganisms.

-

Principle: The test substance is exposed to an inoculum of aerobic microorganisms in a mineral medium. The amount of carbon dioxide produced from the biodegradation of the substance is measured over 28 days.

-

Procedure:

-

Prepare a mineral medium containing the test substance as the sole source of organic carbon.

-

Inoculate the medium with activated sludge from a wastewater treatment plant.

-

Aerate the test flasks with CO₂-free air.

-

The evolved CO₂ is trapped in a potassium hydroxide solution.

-

The amount of trapped CO₂ is determined by titration at regular intervals over a 28-day period.

-

The percentage of biodegradation is calculated by comparing the amount of CO₂ produced with the theoretical maximum. A substance is considered readily biodegradable if it reaches a 60% degradation level within a 10-day window during the 28-day test.

-

Genotoxicity of Byproducts

The primary degradation byproduct of this compound is acetic acid. Studies using the Ames test, a bacterial reverse mutation assay, have been conducted to assess the mutagenic potential of peracetic acid and its byproducts. These studies generally indicate that under the conditions of use and subsequent degradation, this compound and its byproducts do not lead to the formation of significant amounts of genotoxic byproducts.

Ames Test (Bacterial Reverse Mutation Assay)

-

Principle: This test uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot produce their own histidine). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

-

Procedure:

-

The tester strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar medium lacking histidine.

-

After incubation for 48-72 hours, the number of revertant colonies (colonies that have regained the ability to produce histidine) is counted.

-

A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

-

Recommendations for Laboratory Waste Management

To minimize the ecological impact of this compound byproducts, the following best practices for laboratory waste management are recommended:

-

Minimize Use: Use the minimum effective concentration and volume of this compound for disinfection.

-

Neutralization: Before disposal, neutralize residual this compound and its acidic byproducts with a weak base, such as sodium bicarbonate, to a pH of approximately 7.

-

Dilution: After neutralization, dilute the waste stream with a large volume of water before drain disposal, in accordance with local regulations.

-

Avoid Direct Release: Never dispose of concentrated this compound solutions directly into the sanitary sewer or the environment.

-

Consult Safety Data Sheets (SDS): Always refer to the product-specific SDS for detailed disposal instructions and safety precautions.

By adhering to these guidelines and understanding the ecotoxicological profile of this compound and its byproducts, researchers and laboratory professionals can significantly reduce the environmental impact of their work.

References

research articles on the efficacy of Wofasteril in decontamination

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the decontamination efficacy of Wofasteril, a disinfectant with peracetic acid as a primary active ingredient. This document summarizes key quantitative data, details experimental protocols used in efficacy testing, and illustrates the disinfectant's mechanism of action.

Core Active Ingredient and Formulation

This compound is a disinfectant concentrate containing peracetic acid (PAA), also known as peroxyacetic acid.[1][2] Formulations like this compound® classic contain approximately 40% (w/v) acetyl hydroperoxide (peracetic acid).[1] Peracetic acid is a strong oxidizing agent, which accounts for its broad-spectrum antimicrobial activity, including sporicidal effects.[3][4] It is effective even at low temperatures and concentrations.[1][2] this compound is often used in combination with additives like alcapur® to create a less odorous and more material-compatible solution.[5]

Mechanism of Action

The antimicrobial and sporicidal action of peracetic acid is not based on a specific signaling pathway but rather on a multi-targeted oxidative assault on microbial cells. This broad-based mechanism prevents the development of microbial resistance.[1] The primary mechanisms include:

-

Disruption of Cell Wall and Membrane: Peracetic acid oxidizes the outer cell membrane of microorganisms, including vegetative bacterial cells, endospores, yeast, and mold spores. This leads to increased permeability, leakage of cellular contents, and eventual cell lysis.[3][4]

-

Denaturation of Proteins and Enzymes: It denatures proteins and inactivates essential enzymes by oxidizing sulfhydryl and sulfur bonds.[6]

-

DNA Damage: Peracetic acid can generate reactive oxygen species (ROS) that damage microbial DNA, leading to mutations and fragmentation.

Figure 1. Mechanism of action of this compound (Peracetic Acid) on a microbial cell.

Quantitative Data on Decontamination Efficacy

The following tables summarize the sporicidal efficacy of this compound and its formulations from various research articles. Efficacy is typically measured as a log reduction in viable spores. A higher log reduction indicates a more effective disinfectant.

Table 1: Sporicidal Efficacy of this compound against Clostridium difficile

| This compound Formulation | Test Organism | Organic Load | Contact Time | Log Reduction | Reference |

| Peracetic acid-based (this compound) | Clostridium difficile (ribotype 027) | Absent | 30 minutes | >3 | [7] |

| Peracetic acid-based (this compound) | Clostridium difficile (ribotype 027) | Present | 60 minutes | No significant difference from dichloroisocyanurate | [7] |

Table 2: Sporicidal Efficacy of this compound Formulations against Bacillus Species on Personal Protective Equipment (PPE)

| This compound Formulation | Test Organism | Temperature | Contact Time | Log Reduction | Reference |

| This compound® SC super (1.75% peracetic acid) | B. thuringiensis | 35°C | 5 minutes | ≥6.60 ± 0.20 | [8] |

| This compound® (2% peracetic acid) | B. thuringiensis | 35°C | 5 minutes | ≥6.14 ± 0.49 | [8] |

| This compound® SC super (1.75% peracetic acid) | B. cereus | Room Temp. | 5 minutes | Full inactivation | [8] |

| This compound® SC super (1.75% peracetic acid) | B. anthracis Sterne | Room Temp. | 5 minutes | Full inactivation | [8] |

| This compound® SC super (1.75% peracetic acid) | Fully virulent Bacillus spores | Not specified | Not specified | ≥5 | [8] |

Experimental Protocols

The efficacy of this compound is evaluated using standardized quantitative suspension tests and carrier tests, which are designed to simulate practical conditions. The following protocols are based on established standards such as EN 13704 and AOAC 966.04.

Quantitative Suspension Test (based on EN 13704)

This test evaluates the sporicidal activity of a disinfectant in a liquid suspension.

a. Preparation of Materials:

-

Test Organisms: Spore suspensions of relevant bacteria (e.g., Bacillus subtilis, Clostridium difficile) are prepared and standardized to a specific concentration (e.g., 1.5 x 10⁸ to 5.0 x 10⁸ spores/mL).

-

Interfering Substance: To simulate "dirty" conditions, an interfering substance, typically a solution of bovine albumin and yeast extract, is prepared to represent organic load. For "clean" conditions, a lower concentration of bovine albumin is used.

-

Test Solution: The this compound product is diluted to the desired concentration with hard water.

-

Neutralizer: A solution capable of inactivating the sporicidal activity of peracetic acid without harming the spores is prepared (e.g., sodium thiosulfate-based solution). The effectiveness of the neutralizer must be validated.

b. Test Procedure:

-

A sample of the disinfectant is mixed with a test suspension of spores and the interfering substance.

-

The mixture is maintained at a specified temperature and for a defined contact time.

-

At the end of the contact time, an aliquot is transferred to the neutralizer to stop the disinfectant's action.

-

The number of surviving spores is determined by plating the neutralized mixture onto a suitable growth medium.

-

Plates are incubated under appropriate conditions (e.g., anaerobically for C. difficile).

-

The log reduction is calculated by comparing the number of surviving spores to the initial spore count. A log reduction of ≥ 3 is typically required to pass the test.[9]

Figure 2. Experimental workflow for a quantitative suspension test.

Quantitative Carrier Test (based on AOAC 966.04)

This method evaluates the efficacy of a disinfectant on a contaminated surface.

a. Preparation of Materials:

-

Carriers: Standardized carriers, such as stainless steel discs or sutures, are used to represent surfaces.

-

Inoculum: Carriers are inoculated with a known number of spores (e.g., 10⁵ to 10⁶ spores per carrier) and allowed to dry.

-

Test Solution and Neutralizer: Prepared as in the suspension test.

b. Test Procedure:

-

The inoculated carriers are immersed in the this compound test solution for a specified contact time.

-

After the contact time, the carriers are transferred to a validated neutralizer.

-

The surviving spores are recovered from the carriers and enumerated, typically by plating.

-

The log reduction is calculated by comparing the number of surviving spores on the treated carriers to the number recovered from untreated control carriers. For products claiming efficacy against C. difficile, the U.S. Environmental Protection Agency (EPA) requires a minimum 6-log reduction in viable spores.[10]

Bactericidal and Virucidal Efficacy

While this guide focuses on sporicidal activity, it is important to note that this compound, due to its peracetic acid content, also exhibits broad-spectrum bactericidal and virucidal efficacy. Peracetic acid is known to inactivate both gram-positive and gram-negative bacteria, fungi, and yeasts in less than 5 minutes at concentrations below 100 ppm in the absence of organic matter.[6] It is also effective against a wide range of viruses.[11]

Conclusion

This compound is a potent disinfectant with proven sporicidal, bactericidal, and virucidal activity. Its efficacy is attributed to the strong oxidizing properties of its active ingredient, peracetic acid, which acts on multiple cellular targets, making microbial resistance unlikely. Standardized testing protocols are crucial for validating the efficacy of this compound formulations under various conditions, ensuring their effectiveness in decontamination procedures. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for understanding and applying this compound in research and professional settings.

References

- 1. Sporicidal disinfectants: Is your product compliant with the latest testing requirements? [cleanroomtechnology.com]

- 2. This compound® - KESLA HYGIENE AG [kesla.de]

- 3. ams.usda.gov [ams.usda.gov]

- 4. Peracetic Acid Solutions | Hydrite Chemical Co. [hydrite.com]

- 5. Sporicidal Tests - Viroxy [viroxylabs.com]

- 6. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 9. EN 13704:2018 - Viroxy [viroxylabs.com]

- 10. epa.gov [epa.gov]

- 11. Cleaning and disinfection - KESLA HYGIENE AG [kesla.de]

Wofasteril formulation for use in pharmaceutical cleanrooms

Ein technischer Leitfaden zur Formulierung und Anwendung von Wofasteril in pharmazeutischen Reinräumen

Einführung

Die Aufrechterhaltung der Sterilität in pharmazeutischen Reinräumen ist von entscheidender Bedeutung für die Sicherheit und Wirksamkeit von Arzneimitteln. Die Dekontamination von Oberflächen und Ausrüstung erfordert den Einsatz von hochwirksamen Desinfektionsmitteln mit einem breiten Wirkungsspektrum. This compound, ein Desinfektionsmittel auf Basis von Peressigsäure (PES), ist für den Einsatz in aseptischen Produktionsanlagen der Pharma- und Kosmetikindustrie vorgesehen.[1][2] Dieser technische Leitfaden beschreibt die Formulierung, den Wirkmechanismus, die Wirksamkeitsdaten und die Anwendungsprotokolle von this compound für Fachleute in der Forschung, Wissenschaft und Arzneimittelentwicklung.

Formulierung und Wirkstoffe

This compound ist ein konzentriertes Desinfektionsmittel, dessen Hauptwirkstoff Peressigsäure (PES oder PAA) ist.[3][4] Die Konzentration im Handelsprodukt liegt bei etwa 40 %.[4] Für die Anwendung muss das Konzentrat unmittelbar vor Gebrauch mit Wasser verdünnt werden.[1][3]

Eine Besonderheit von this compound ist die Anwendung im sogenannten Kombinationsverfahren. Hierbei wird das saure this compound-Konzentrat mit einem alkalischen Zusatz namens alcapur® in einem Verhältnis von typischerweise 1:3 in Wasser verdünnt.[1][3] Diese Kombination neutralisiert die Lösung, was zu einer besseren Materialverträglichkeit und einer geringeren Geruchsbelästigung führt, ohne die desinfizierende Wirkung zu beeinträchtigen.[3]

Wirkmechanismus der Peressigsäure

Der Wirkmechanismus von this compound beruht auf den stark oxidativen Eigenschaften der Peressigsäure. Dieser unspezifische Wirkmechanismus verhindert die Entwicklung von mikrobiellen Resistenzen.[4] PES denaturiert Proteine und Enzyme, zerstört die Zellwände von Mikroorganismen und schädigt deren genetisches Material. Nach der Reaktion zerfällt Peressigsäure in umweltverträgliche Substanzen: Essigsäure, Wasser und Sauerstoff.[4]

Antimikrobielle Wirksamkeit

This compound besitzt ein breites Wirkungsspektrum, das bakterizide, mykobakterizide, fungizide, viruzide und sporizide Eigenschaften umfasst.[1][5] Besonders die sporizide Wirkung ist für den Einsatz in pharmazeutischen Reinräumen von großer Bedeutung.

Sporizide Wirksamkeit

In einer Studie wurde die sporizide Wirksamkeit von this compound-Formulierungen gegen hochresistente Bacillus-Sporen auf Oberflächen von persönlicher Schutzausrüstung (PSA) untersucht. Die Ergebnisse zeigen eine hohe Effektivität.[6][7][8]

| Formulierung | Wirkstoffkonzentration | Zielorganismus | Temperatur | Kontaktzeit | Log₁₀-Reduktion | Referenz |

| This compound® SC super | 1,75 % PES | Bacillus thuringiensis | 35 °C | 5 min | ≥ 6.60 ± 0.20 | [6][7] |

| This compound® | 2 % PES | Bacillus thuringiensis | 35 °C | 5 min | ≥ 6.14 ± 0.49 | [7] |

| This compound® SC super | 1,75 % PES | Bacillus Sporen (Risikogruppe 1 & 2) | Raumtemperatur | 5 min | ≥ 5.0 | [6][7][8] |

| This compound® SC super | 1,75 % PES | B. cereus & B. anthracis Sterne | Raumtemperatur | 5 min | Vollständige Inaktivierung | [6] |

Tabelle 1: Zusammenfassung der quantitativen Daten zur sporiziden Wirksamkeit von this compound.

Eine weitere Untersuchung bestätigte die sporizide Aktivität einer Peressigsäure-basierten Formulierung gegen Sporen des hypervirulenten Stammes Clostridium difficile (Ribotyp 027).[9]

Anwendungsprotokolle in Reinräumen

Die Anwendung von this compound in Reinräumen muss nach einem validierten Protokoll erfolgen, um eine gleichbleibende und effektive Dekontamination sicherzustellen.

Oberflächen-Wischdesinfektion

Die Wischdesinfektion ist die gängigste Methode zur Dekontamination von Oberflächen wie Werkbänken, Wänden, Böden und Geräten.

Raumdesinfektion mittels Verdampfung

Für eine umfassende Dekontamination ganzer Räume inklusive schwer zugänglicher Bereiche eignet sich die Verdampfung. Die Variante this compound® SC wurde speziell für diesen Zweck entwickelt.[10]

Protokoll-Eckpunkte:

-

Vorbereitung: Der zu dekontaminierende Raum muss abgedichtet werden.

-

Lösung: Eine 80%ige (v/v) this compound® SC Lösung wird angesetzt.[10]

-

Dosierung: Pro Kubikmeter Raumvolumen werden 20–30 ml der Lösung benötigt.[10]

-

Verdampfung: Die Lösung wird in einem geeigneten Gerät bei bis zu 103 °C verdampft, bis ca. 60 % des Füllvolumens verdampft sind.[10]

-

Einwirkzeit: Die empfohlene Kontaktzeit beträgt 1-2 Stunden.[10]

Experimentelles Protokoll zur Wirksamkeitsprüfung (Beispiel)

Die in Tabelle 1 zitierten Daten wurden mittels eines standardisierten Oberflächentests gewonnen. Ein solches Protokoll ist entscheidend für die Validierung der Desinfektionsmittelwirksamkeit unter praxisnahen Bedingungen.

Zusammenfassung

This compound ist ein hochwirksames Desinfektionsmittel auf Peressigsäurebasis mit einem breiten antimikrobiellen Spektrum, das für die anspruchsvollen Bedingungen in pharmazeutischen Reinräumen geeignet ist. Seine starke sporizide Wirkung, der unspezifische Oxidationsmechanismus, der Resistenzen verhindert, und die umweltverträglichen Zerfallsprodukte machen es zu einer zuverlässigen Wahl für die Aufrechterhaltung aseptischer Bedingungen. Die Anwendung im Kombinationsverfahren mit alcapur® verbessert zudem die Materialverträglichkeit und Anwendersicherheit. Die Implementierung muss stets im Rahmen validierter Reinigungs- und Desinfektionsprotokolle erfolgen.

References

- 1. This compound® - KESLA HYGIENE AG [kesla.de]

- 2. This compound® Premium - KESLA HYGIENE AG [kesla.de]

- 3. This compound® classic - KESLA HYGIENE AG [kesla.de]

- 4. kesla.de [kesla.de]

- 5. This compound® - KESLA HYGIENE AG [kesla.de]

- 6. Evaluation of Sporicidal Disinfectants for the Disinfection of Personal Protective Equipment During Biological Hazards - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound® SC - KESLA HYGIENE AG [kesla.de]

Methodological & Application

Wofasteril-Protokoll zur Desinfektion von Zellkulturinkubatoren

Anwendungshinweise und Protokolle für Forschung, Wissenschaft und Wirkstoffentwicklung

Diese Anwendungsbeschreibung bietet ein detailliertes Protokoll und technische Informationen für die effektive Desinfektion von Zellkulturinkubatoren unter Verwendung von Wofasteril, einem Desinfektionsmittel auf Peressigsäurebasis (PES). Die Einhaltung eines strikten Desinfektionsprotokolls ist entscheidend, um Kontaminationen durch Bakterien, Pilze, Viren und insbesondere Mykoplasmen zu verhindern und die Integrität von Zellkulturen zu gewährleisten.

Einleitung

This compound ist ein hochwirksames Flächendesinfektionsmittel mit einem breiten Wirkungsspektrum, das Bakterien, Pilze, Sporen und Viren zuverlässig abtötet.[1][2][3] Sein aktiver Wirkstoff, die Peressigsäure, ist ein starkes Oxidationsmittel, das schnell in umweltverträgliche Substanzen wie Essigsäure, Wasser und Sauerstoff zerfällt.[3][4] Dies macht es zu einer geeigneten Wahl für den Einsatz in sensiblen Bereichen wie der Zellkultur. Die korrekte Anwendung von this compound gewährleistet eine sterile Umgebung im Inkubator und schützt wertvolle Zelllinien und Experimente.

Chemische Zusammensetzung von this compound-Konzentraten (Beispiele):

| Produktvariante | Peressigsäure (PES) | Wasserstoffperoxid | Weitere Bestandteile |

| This compound® classic | ca. 35-40% | Ja | Essigsäure, Stabilisatoren[5] |

| This compound® Premium | ca. 17% (m/V) | Ja | Essigsäure im chemischen Gleichgewicht[6] |

Hinweis: Die genaue Zusammensetzung kann je nach Produktvariante variieren. Beachten Sie stets das Sicherheitsdatenblatt des jeweiligen Produkts.

Wirkungsweise der Peressigsäure

Der Wirkmechanismus von Peressigsäure beruht auf ihrer starken oxidativen Wirkung. Sie denaturiert Proteine, stört die Permeabilität der Zellwand und oxidiert Schwefelbindungen in Proteinen und Enzymen, was zu einer schnellen und irreversiblen Inaktivierung von Mikroorganismen führt.[7] Aufgrund dieses unspezifischen Wirkmechanismus ist die Entwicklung von Resistenzen ausgeschlossen.[3]

Quantitative Daten zur Wirksamkeit

Die nachfolgende Tabelle fasst die mikrobizide Wirksamkeit von Peressigsäure gegen relevante Kontaminanten in der Zellkultur zusammen.

| Mikroorganismus | Konzentration (ppm PES) | Einwirkzeit | Log-Reduktion | Quelle(n) |

| Gram-positive & -negative Bakterien | < 100 | < 5 Minuten | > 5 | [7] |

| Hefen & Pilze | < 100 | < 5 Minuten | > 5 | [7] |

| Bakteriensporen (B. subtilis) | 500 - 10,000 (0.05% - 1%) | 15 Sek. - 30 Min. | > 6 | [7][8] |

| Viren (z.B. Poliovirus) | 12 - 2250 | Variabel | Variabel | [7] |